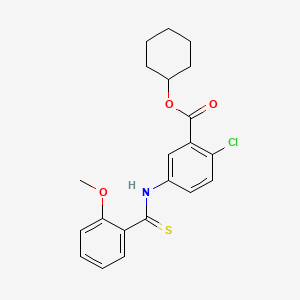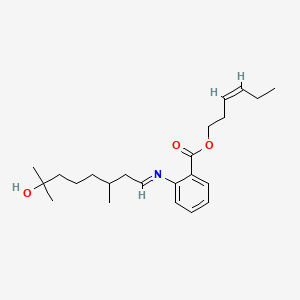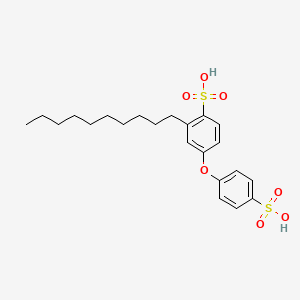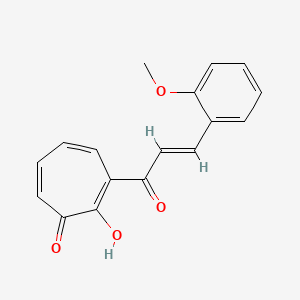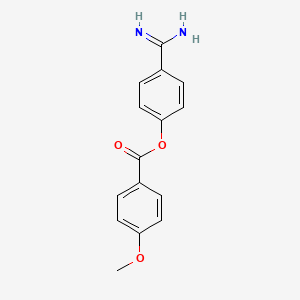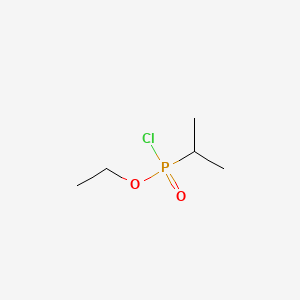
(1-Methylethyl)phosphonochloridic acid, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (1-metiletil)fosfonoclohidratico, éster etílico es un compuesto organofosforado caracterizado por la presencia de un grupo ácido fosfonoclohidratico unido a un éster etílico y un grupo isopropílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (1-metiletil)fosfonoclohidratico, éster etílico normalmente implica la reacción de tricloruro de fósforo con alcohol isopropílico para formar fosfonoclohidrato de isopropilo. Este intermedio se hace reaccionar entonces con etanol para obtener el compuesto deseado. Las condiciones de reacción a menudo requieren disolventes anhidros y atmósfera inerte para evitar la hidrólisis y la oxidación.
Métodos de producción industrial
La producción industrial del ácido (1-metiletil)fosfonoclohidratico, éster etílico sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores de flujo continuo para garantizar una mezcla eficiente y un control de la reacción. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (1-metiletil)fosfonoclohidratico, éster etílico experimenta varias reacciones químicas, incluyendo:
Hidrólisis: En presencia de agua, se hidroliza para formar derivados de ácido fosfónico.
Sustitución: Puede experimentar reacciones de sustitución nucleófila donde el átomo de cloro es reemplazado por otros nucleófilos como aminas o alcoholes.
Oxidación: El compuesto puede ser oxidado para formar ésteres de ácido fosfónico.
Reactivos y condiciones comunes
Hidrólisis: Agua o soluciones acuosas en condiciones ácidas o básicas.
Sustitución: Nucleófilos como aminas, alcoholes o tioles en presencia de una base.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o los perácidos.
Principales productos formados
Hidrólisis: Derivados de ácido fosfónico.
Sustitución: Fosfonatos con varios sustituyentes.
Oxidación: Ésteres de ácido fosfónico.
Aplicaciones Científicas De Investigación
El ácido (1-metiletil)fosfonoclohidratico, éster etílico tiene varias aplicaciones en la investigación científica:
Biología: Investigado por su potencial como sonda bioquímica debido a su capacidad para interactuar con moléculas biológicas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.
Industria: Utilizado en la producción de retardantes de llama, plastificantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido (1-metiletil)fosfonoclohidratico, éster etílico implica su capacidad para formar enlaces covalentes con sitios nucleofílicos en moléculas diana. Esta interacción puede inhibir la actividad de las enzimas o alterar la función de las moléculas biológicas. La reactividad del compuesto se debe principalmente a la naturaleza electrófila del átomo de fósforo, que puede formar enlaces estables con los nucleófilos.
Comparación Con Compuestos Similares
Compuestos similares
Fosfonoclohidrato de etilo: Estructura similar pero carece del grupo isopropílico.
Fosfonoclohidrato de isopropilo: Estructura similar pero carece del grupo éster etílico.
Fosfonoclohidrato de metilo: Estructura similar pero tiene un grupo metilo en lugar de un grupo isopropílico.
Unicidad
El ácido (1-metiletil)fosfonoclohidratico, éster etílico es único debido a la presencia de un grupo isopropílico y un grupo éster etílico, que confieren propiedades químicas y reactividad distintas. Esta doble funcionalidad lo convierte en un reactivo versátil en la síntesis orgánica y las aplicaciones industriales.
Propiedades
Número CAS |
28830-03-7 |
|---|---|
Fórmula molecular |
C5H12ClO2P |
Peso molecular |
170.57 g/mol |
Nombre IUPAC |
2-[chloro(ethoxy)phosphoryl]propane |
InChI |
InChI=1S/C5H12ClO2P/c1-4-8-9(6,7)5(2)3/h5H,4H2,1-3H3 |
Clave InChI |
XJYXAXCTVJPCKA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12693360.png)
